2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone
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Overview
Description
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound is characterized by the presence of multiple thiophene rings and a chloro-substituted ethanone group, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core thiophene structure: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed to introduce the chloro group into the ethanone moiety.
Coupling of thiophene rings: The thiophene rings are coupled using cross-coupling reactions such as Suzuki or Stille coupling, which involve palladium catalysts and suitable ligands.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the ethanone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiophene rings or the ethanone group.
Scientific Research Applications
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the chloro-substituted ethanone group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
2-Chlorothiophene: A simpler compound with a single thiophene ring and a chloro substituent.
2-Chloro-1-(5-methyl-thiophen-2-yl)-ethanone: Similar in structure but with a methyl group instead of additional thiophene rings.
5-Chlorothiophene: Another simple thiophene derivative with a chloro substituent at a different position.
The uniqueness of this compound lies in its multiple thiophene rings and the specific positioning of the chloro and ethanone groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
114049-74-0 |
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Molecular Formula |
C14H9ClOS3 |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
2-chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C14H9ClOS3/c15-6-11(16)14-4-3-13(19-14)10-8-17-7-9(10)12-2-1-5-18-12/h1-5,7-8H,6H2 |
InChI Key |
IWEIQPAKRSKRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CSC=C2C3=CC=C(S3)C(=O)CCl |
Origin of Product |
United States |
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